molecular formula C9H12ClNO2 B2869900 3-Methylphenyl 2-aminoacetate hydrochloride CAS No. 1353505-92-6

3-Methylphenyl 2-aminoacetate hydrochloride

Cat. No.: B2869900
CAS No.: 1353505-92-6
M. Wt: 201.65
InChI Key: RFTNMDBZJHSASL-UHFFFAOYSA-N
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Description

3-Methylphenyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 . It has a molecular weight of 201.65008 .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, amines in general are known to react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They also react with carbonyl compounds to form imines .

Scientific Research Applications

Synthesis and Characterization

  • A significant portion of the research focuses on the synthesis of complex molecules that have potential applications in various fields, including pharmaceuticals and materials science. For instance, studies have detailed methods for the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids, showcasing techniques involving electrophilic attack and the Curtius reaction for introducing nitrogen groups (Arvanitis et al., 1998). This highlights the chemical versatility and applicability of compounds related to "3-Methylphenyl 2-aminoacetate hydrochloride" in synthesizing biologically relevant molecules.

Antimicrobial Activity

  • Another avenue of research investigates the antimicrobial properties of synthesized compounds. For example, derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties have been synthesized and shown to exhibit good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential pharmaceutical applications for compounds synthesized from or related to "this compound."
  • Research has also explored the application of α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid, relevant for industrial pickling processes. These studies demonstrate the synthesis and effectiveness of such inhibitors, with one compound showing up to 96.90% inhibition efficiency, indicating the potential industrial applications of derivatives of "this compound" in protecting metals from corrosion (Gupta et al., 2017).

Drug Synthesis and Biological Activity

  • The synthesis of novel compounds with potential as anticancer drugs or antihypertensive agents has been a focus of several studies. For example, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines, offering insights into the development of new therapeutic agents (Basu Baul et al., 2009). Moreover, compounds synthesized from "this compound" and related chemicals have shown promising antihypertensive α-blocking activity, highlighting their potential in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

(3-methylphenyl) 2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7-3-2-4-8(5-7)12-9(11)6-10;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTNMDBZJHSASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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